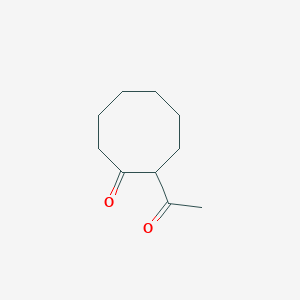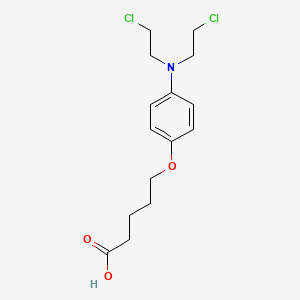![molecular formula C8H6ClNOS B14001422 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole CAS No. 37118-31-3](/img/structure/B14001422.png)
2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a chloromethyl group attached to a sulfur atom, which is further connected to the benzoxazole structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The chloromethyl group allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inactivation .
相似化合物的比较
Similar Compounds
- 2-[(Chloromethyl)sulfanyl]-1,3-benzothiazole
- 2-[(Chloromethyl)sulfanyl]-1,3-benzimidazole
Uniqueness
Compared to its analogs, 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole exhibits unique properties due to the presence of the oxazole ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .
属性
CAS 编号 |
37118-31-3 |
|---|---|
分子式 |
C8H6ClNOS |
分子量 |
199.66 g/mol |
IUPAC 名称 |
2-(chloromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI 键 |
BHLHYQQSCVGQDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)


![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)


![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)
![1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B14001394.png)

![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)
